molecular formula C21H20BrNO2 B12036760 Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate

Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12036760
M. Wt: 398.3 g/mol
InChI Key: LGSIVUFKFQMBAC-UHFFFAOYSA-N
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Description

Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C21H20BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a bromophenyl group and a pentyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Esterification: The carboxylic acid group on the quinoline ring is esterified with pentanol in the presence of an acid catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSMe) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for targeting diseases such as malaria, cancer, and bacterial infections.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s unique structure allows it to be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of pentyl 2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Targeting Enzymes: Inhibiting key enzymes involved in disease pathways, such as DNA gyrase in bacterial infections.

    Interacting with Receptors: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, transcription, and translation.

Comparison with Similar Compounds

Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:

  • Pentyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate
  • Pentyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
  • Pentyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate
  • Pentyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate

These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

pentyl 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-2-3-6-13-25-21(24)18-14-20(15-9-11-16(22)12-10-15)23-19-8-5-4-7-17(18)19/h4-5,7-12,14H,2-3,6,13H2,1H3

InChI Key

LGSIVUFKFQMBAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

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